5-Pyrrolidin-1-yl-1,3,4-thiadiazol-2-amine

Descripción general

Descripción

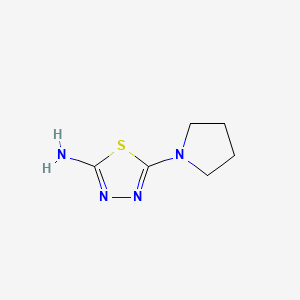

5-Pyrrolidin-1-yl-1,3,4-thiadiazol-2-amine is a chemical compound with the molecular formula C6H10N4S. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a pyrrolidine ring attached to a thiadiazole moiety.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Pyrrolidin-1-yl-1,3,4-thiadiazol-2-amine typically involves the reaction of thiosemicarbazide with an appropriate carboxylic acid derivative under specific conditions. One common method includes heating thiosemicarbazide with piperonylic acid and phosphoryl chloride at temperatures between 65-75°C for 35-45 minutes . This reaction results in the formation of the desired thiadiazole compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process .

Análisis De Reacciones Químicas

Types of Reactions

5-Pyrrolidin-1-yl-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiadiazole derivatives .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research has demonstrated that derivatives of 1,3,4-thiadiazole exhibit significant antimicrobial properties. For instance:

- Antibacterial Effects : Various studies have reported that compounds containing the 1,3,4-thiadiazole framework show potent activity against both Gram-positive and Gram-negative bacteria. Specific derivatives have been found to have minimum inhibitory concentrations (MICs) lower than standard antibiotics like ampicillin and fluconazole .

- Antifungal Activity : Some derivatives have shown promising antifungal effects against pathogens such as Candida albicans and Aspergillus niger, with MIC values indicating effectiveness comparable to established antifungal agents .

Anticancer Potential

The anticancer properties of 1,3,4-thiadiazole derivatives have been extensively studied. These compounds are being explored as potential inhibitors of specific kinases involved in cancer progression:

- PIM Kinase Inhibition : 5-Pyrrolidin-1-yl-1,3,4-thiadiazol-2-amine has been evaluated for its ability to inhibit PIM kinases, which play a crucial role in oncogenic signaling pathways. Quantitative structure-activity relationship (QSAR) studies suggest that modifications to the thiadiazole structure can enhance its potency against cancer cells .

Anticonvulsant Activity

The anticonvulsant potential of 1,3,4-thiadiazole derivatives has been highlighted in several studies:

- In Vivo Efficacy : Compounds derived from this scaffold have demonstrated significant anticonvulsant activity in animal models using pentylenetetrazole and maximal electroshock tests. Some derivatives showed higher efficacy than traditional anticonvulsants like valproic acid .

Other Biological Activities

Beyond antimicrobial and anticancer properties, this compound exhibits a range of other biological activities:

- Anti-inflammatory Effects : Research indicates that certain thiadiazole derivatives possess anti-inflammatory properties that could be beneficial in treating inflammatory diseases .

- Antihypertensive Activity : Some studies have suggested that these compounds can also act as antihypertensive agents by modulating vascular responses .

Table: Summary of Biological Activities of this compound

Mecanismo De Acción

The mechanism of action of 5-Pyrrolidin-1-yl-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, thiadiazole derivatives have been shown to inhibit the activity of heat shock protein 90 (Hsp90), which plays a crucial role in the folding of numerous proteins . This inhibition can lead to the degradation of several oncoproteins, making it a potential anticancer agent.

Comparación Con Compuestos Similares

Similar Compounds

1,3,4-Thiadiazole: A closely related compound with similar biological activities.

1,2,3-Thiadiazole: Another thiadiazole derivative with distinct chemical properties.

Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring, which exhibit various pharmacological activities.

Uniqueness

5-Pyrrolidin-1-yl-1,3,4-thiadiazol-2-amine is unique due to its combined structure of a pyrrolidine ring and a thiadiazole moiety. This unique structure contributes to its diverse range of biological activities and makes it a valuable compound in scientific research .

Actividad Biológica

5-Pyrrolidin-1-yl-1,3,4-thiadiazol-2-amine is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biochemical properties, mechanisms of action, and potential therapeutic applications.

This compound features a pyrrolidine ring attached to a thiadiazole moiety. This unique structure contributes to its varied biological activities, including antibacterial, antifungal, and anticancer properties. The compound's ability to interact with different biomolecules enhances its potential as a pharmacological agent.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains and fungi. For example, studies suggest that derivatives of thiadiazole compounds can effectively combat infections caused by resistant strains of bacteria .

Anticancer Activity

The compound has demonstrated significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The median inhibitory concentration (IC50) values reported for these cell lines are promising, indicating potent cytotoxic effects . The mechanism involves cell cycle arrest and modulation of apoptosis pathways.

The biological activity of this compound is attributed to several molecular mechanisms:

- Enzyme Inhibition : The compound interacts with specific enzymes, inhibiting their activity. For instance, it has been identified as an inhibitor of heat shock protein 90 (Hsp90), which is crucial for protein folding and stability in cancer cells.

- Gene Expression Modulation : It can bind to nucleic acids, influencing gene expression and subsequently affecting cellular metabolism and proliferation.

- Cell Signaling Pathways : The compound modulates various signaling pathways that are essential for cellular responses to external stimuli. This modulation can lead to altered cell survival and growth dynamics .

Case Studies

Several studies have explored the efficacy of this compound:

| Study | Findings |

|---|---|

| Study A | Demonstrated significant cytotoxicity against MCF-7 cells with an IC50 of 0.28 µg/mL. |

| Study B | Showed that derivatives exhibited antimicrobial properties against resistant bacterial strains. |

| Highlighted the compound's role in inhibiting key enzymes involved in cancer progression. |

Chemical Reactions and Derivatives

This compound undergoes various chemical reactions:

Types of Reactions

- Oxidation : Can form sulfoxides or sulfones.

- Reduction : May convert the thiadiazole ring into reduced forms.

- Substitution : Engages in nucleophilic substitution reactions at nitrogen atoms.

These reactions are critical for synthesizing derivatives that could enhance biological activity or target specific therapeutic areas.

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing 5-Pyrrolidin-1-yl-1,3,4-thiadiazol-2-amine, and how can reaction efficiency be improved?

- Methodology : The compound can be synthesized via cyclocondensation of thiosemicarbazide with appropriate reagents (e.g., carboxylic acids or carbonyl derivatives). Ultrasound-assisted methods significantly enhance reaction efficiency by reducing reaction time and improving yields through cavitation effects. Post-synthesis purification involves column chromatography or recrystallization .

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

- Methodology : Use a combination of 1H-NMR (to confirm pyrrolidine and amine proton environments), IR spectroscopy (to identify N-H and C=S/C=N stretching vibrations), UV-Vis (to assess π→π* transitions in the thiadiazole ring), and mass spectrometry (to verify molecular ion peaks and fragmentation patterns) .

Q. What in vitro assays are used to evaluate the antimicrobial activity of this compound derivatives?

- Methodology : Perform agar dilution or broth microdilution assays against Gram-positive (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans). Minimum inhibitory concentration (MIC) values are determined to quantify efficacy .

Advanced Research Questions

Q. How do substituents on the thiadiazole ring modulate inhibitory activity against kinases like PIM2 or VEGFR-2?

- Methodology : Conduct 3D-QSAR (CoMFA/CoMSIA) to map steric, electrostatic, and hydrophobic fields influencing activity. Molecular docking (e.g., with AutoDock Vina) identifies key interactions (e.g., hydrogen bonds with kinase active sites). For example, pyridinyl or benzimidazole substituents enhance binding affinity to VEGFR-2 by occupying hydrophobic pockets .

Q. What computational strategies resolve discrepancies in biological activity data across studies?

- Methodology : Cross-validate experimental results with molecular dynamics simulations (e.g., using GROMACS) to assess binding stability. Re-analyze SAR data with machine learning models (e.g., random forests) to identify overlooked substituent effects. Validate findings via free-energy perturbation (FEP) calculations .

Q. How can molecular docking guide the design of derivatives targeting the COVID-19 main protease (6LU7)?

- Methodology : Dock derivatives into the 6LU7 active site (using Schrödinger Suite) to compare binding energies (ΔG) with the native inhibitor N3. Prioritize compounds forming hydrogen bonds with Glu166 or His41. For example, derivatives with 4-chloroquinolinyl groups showed ΔG values close to –8.0 kcal/mol, indicating competitive inhibition .

Q. What role do transition metal catalysts (e.g., Mn(II)) play in synthesizing thiadiazol-2-amine derivatives?

- Methodology : Mn(II) catalyzes cyclization reactions by stabilizing intermediates (e.g., thiosemicarbazone complexes), improving regioselectivity and yield. Characterize catalytic pathways via DFT calculations (e.g., Gaussian09) to optimize reaction conditions .

Q. Data Contradiction Analysis

Q. How to address conflicting reports on antimicrobial efficacy of structurally similar thiadiazol-2-amine derivatives?

- Methodology : Replicate assays under standardized conditions (e.g., CLSI guidelines). Perform metabolomic profiling (via LC-MS) to assess bacterial membrane permeability changes. Use cheminformatics tools (e.g., KNIME) to correlate structural variations (e.g., halogen substituents) with activity outliers .

Q. Experimental Design Considerations

Q. What controls are critical in cytotoxicity assays for thiadiazol-2-amine derivatives?

- Methodology : Include positive controls (e.g., doxorubicin for cancer cell lines) and vehicle controls (e.g., DMSO). Use MTT/WST-1 assays to quantify cell viability, ensuring <0.1% solvent concentration. Validate results with flow cytometry (for apoptosis/necrosis differentiation) .

Q. How to optimize reaction conditions for ultrasound-assisted synthesis?

- Methodology : Systematically vary parameters: frequency (20–40 kHz), power density (50–200 W/cm²), and solvent polarity (e.g., DMF vs. ethanol). Monitor progress via TLC or in situ FTIR. Compare yields with conventional thermal methods to quantify efficiency gains .

Propiedades

IUPAC Name |

5-pyrrolidin-1-yl-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4S/c7-5-8-9-6(11-5)10-3-1-2-4-10/h1-4H2,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWZJRWBCNZFSMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NN=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00363526 | |

| Record name | 5-pyrrolidin-1-yl-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71125-45-6 | |

| Record name | 5-pyrrolidin-1-yl-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.